REACTION_CXSMILES
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C([Li])CCC.I[C:7]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:8]=1[O:17][CH3:18].[B:19](OC(C)C)([O:24]C(C)C)[O:20]C(C)C>C1COCC1>[CH3:18][O:17][C:8]1[CH:9]=[CH:10][C:11]([C:13]([F:16])([F:15])[F:14])=[CH:12][C:7]=1[B:19]([OH:24])[OH:20]
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Name
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|
Quantity
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456 μL
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Type
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reactant
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Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mg
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Type
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reactant
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Smiles
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IC1=C(C=CC(=C1)C(F)(F)F)OC
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Name
|
|
Quantity
|
1.5 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
458 μL
|
Type
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reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The reaction stirred at −78° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The reaction stirred an additional 2 h at −78° C.
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Duration
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2 h
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Type
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CUSTOM
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Details
|
was quenched with sat. NH4Cl
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Type
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EXTRACTION
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Details
|
The mixture was extracted with CH2Cl2
|
Type
|
WASH
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Details
|
the organic phase was washed with NaHCO3 (15 mL) and brine (15 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
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FILTRATION
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Details
|
filtered, conc. in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
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product
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Smiles
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COC1=C(C=C(C=C1)C(F)(F)F)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |